
3-Chloro-2-methoxy-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methoxy-6-methylpyridine is an organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methoxy group at the second position, and a methyl group at the sixth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-6-methylpyridine typically involves the chlorination of 2-methoxy-6-methylpyridine. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in hydroxylated derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2-methoxy-6-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Medicine: Research explores its potential as a precursor for drugs targeting neurological disorders and inflammatory diseases.
Industry: It is utilized in the production of specialty chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-methoxy-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
Comparación Con Compuestos Similares
2-Chloro-6-methylpyridine: Lacks the methoxy group, resulting in different reactivity and applications.
3-Chloro-6-methoxy-2-methylpyridine: Similar structure but different substitution pattern, affecting its chemical behavior.
2-Methoxy-6-methylpyridine: Lacks the chlorine atom, leading to variations in its chemical properties and uses.
Uniqueness: 3-Chloro-2-methoxy-6-methylpyridine is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
1227581-07-8 |
|---|---|
Fórmula molecular |
C7H8ClNO |
Peso molecular |
157.60 g/mol |
Nombre IUPAC |
3-chloro-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3 |
Clave InChI |
IXLVEJGDYMDMFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


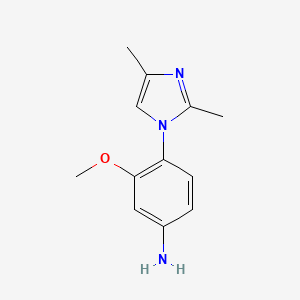
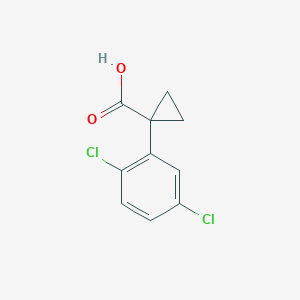
![2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B11720907.png)
![(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B11720913.png)
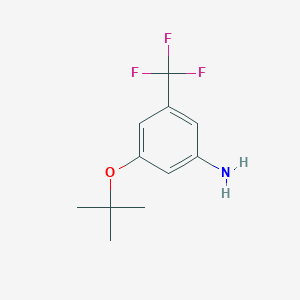
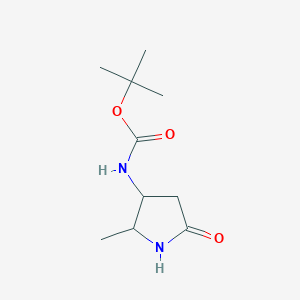
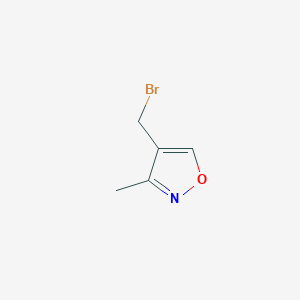
![(2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one](/img/structure/B11720940.png)
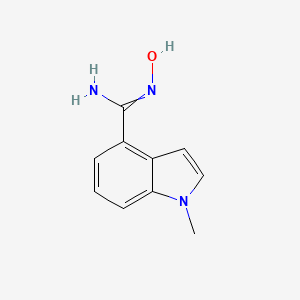
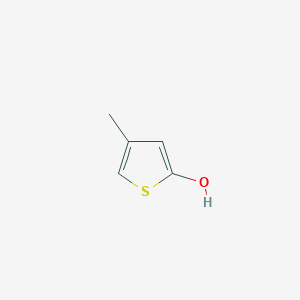
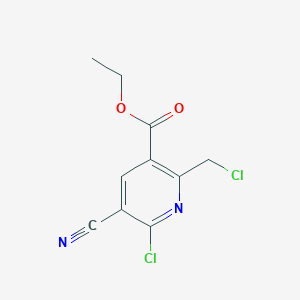
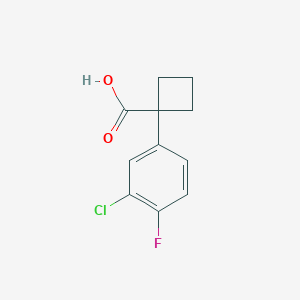
![Bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B11720988.png)

